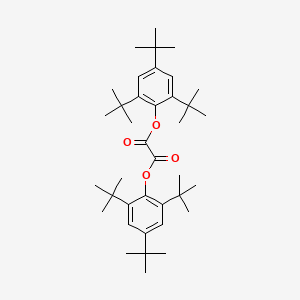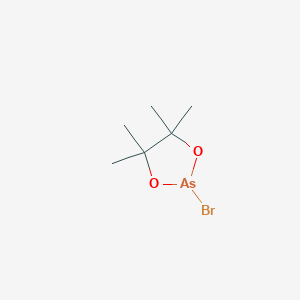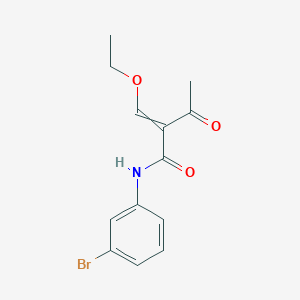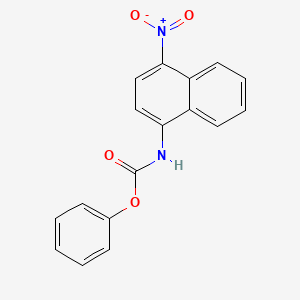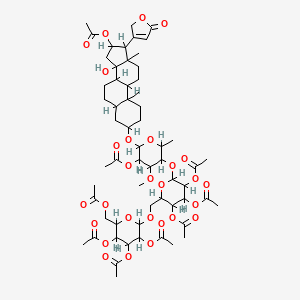
Neogitostin, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neogitostin, acetate is a steroid glycoside compound derived from the plant Digitalis purpurea. It is known for its complex structure, which includes multiple sugar moieties attached to a steroid core. This compound has been studied for its potential medicinal properties, particularly in the field of cardiology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Neogitostin, acetate typically involves the extraction of the parent compound from Digitalis purpurea, followed by acetylation. The extraction process includes solvent extraction and purification steps to isolate the glycoside. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions are carefully controlled to ensure the selective acetylation of the hydroxyl groups on the sugar moieties.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Digitalis purpurea plants. The process includes cultivation of the plants, harvesting, and extraction using organic solvents. The crude extract is then subjected to chromatographic techniques to purify the compound. The acetylation step is performed in large reactors with precise control over temperature and reaction time to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Neogitostin, acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the steroid core.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Neogitostin, acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycoside synthesis and modification.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound is investigated for its cardiotonic properties and potential use in treating heart conditions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of Neogitostin, acetate involves its interaction with cellular targets such as ion channels and enzymes. The compound binds to and inhibits the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility, making it useful in the treatment of heart failure. The molecular pathways involved include the regulation of ion fluxes and modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Neogitostin, acetate is compared with other similar steroid glycosides such as digitoxin and digoxin. While all these compounds share a common mechanism of action, this compound is unique due to its specific sugar moieties and acetylation pattern. This uniqueness can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
List of Similar Compounds
- Digitoxin
- Digoxin
- Ouabain
- Lanatoside C
These compounds are also derived from Digitalis species and have similar cardiotonic effects, but differ in their chemical structures and pharmacological profiles.
Eigenschaften
CAS-Nummer |
61186-33-2 |
|---|---|
Molekularformel |
C60H84O28 |
Molekulargewicht |
1253.3 g/mol |
IUPAC-Name |
[3,4,5-triacetyloxy-6-[[3,4,5-triacetyloxy-6-[5-acetyloxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C60H84O28/c1-26-46(88-57-54(84-35(10)69)51(81-32(7)66)48(79-30(5)64)43(87-57)25-75-55-53(83-34(9)68)50(80-31(6)65)47(78-29(4)63)42(86-55)24-73-27(2)61)49(72-13)52(82-33(8)67)56(76-26)85-38-16-18-58(11)37(21-38)14-15-40-39(58)17-19-59(12)45(36-20-44(70)74-23-36)41(77-28(3)62)22-60(40,59)71/h20,26,37-43,45-57,71H,14-19,21-25H2,1-13H3 |
InChI-Schlüssel |
VJCAEOQJQDFNCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)



![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
![N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide](/img/structure/B14587974.png)
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)
